

Application Notes and Protocols for Ethoxysulfuron in Transplanted Rice Weed Control

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ethoxysulfuron**

Cat. No.: **B163688**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **ethoxysulfuron** for effective weed management in transplanted rice. The information is compiled from various scientific studies to assist in the design and execution of research and development protocols.

Overview and Mode of Action

Ethoxysulfuron is a selective, post-emergence herbicide belonging to the sulfonylurea group.
[1] It is primarily used for the control of broadleaf weeds and sedges in transplanted rice.[2][3] The mode of action of **ethoxysulfuron** is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[4][5] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and plant growth.[6] Inhibition of ALS leads to the cessation of cell division and growth in susceptible weeds, followed by chlorosis, necrosis, and eventual death.[7][8] **Ethoxysulfuron** is primarily absorbed through the foliage and is translocated throughout the plant.[1][4]

Data Presentation: Efficacy and Application Rates

The following tables summarize quantitative data from various field trials on the application of **ethoxysulfuron** for weed control in transplanted rice.

Table 1: Efficacy of **Ethoxysulfuron** on Different Weed Categories.

Weed Category	Active Ingredient (a.i.)	Application Timing (Days After Transplanting - DAT)	Weed Control Efficiency (%)	Reference
Broadleaf Weeds & Sedges	15 - 20	15	Effective Control	[2][3]
Complex Weed Flora	60 - 67.5 (as Triafamone + Ethoxysulfuron premix)	15	>90%	[9]
Grasses, Sedges, Broadleaf Weeds	390 (as Anilofos + Ethoxysulfuron premix)	10	High	[10]

Table 2: Impact of **Ethoxysulfuron** Application on Rice Grain Yield.

Treatment	Active			Reference
	Ingredient (a.i.)	Application Timing (DAT)	Grain Yield (t/ha)	
	Application Rate (g/ha)			
Ethoxysulfuron 60 WG	17.5	15	6.10	[3]
Ethoxysulfuron 15 WG	18.75	15	6.38	[3]
Triafamone + Ethoxysulfuron	67.5	20	6.3	[9]
Hand Weeding (Twice)	N/A	20 & 40	5.08	[2]
Unweeded Control	N/A	N/A	2.85	[3]

Experimental Protocols

The following are detailed methodologies for key experiments related to the evaluation of **ethoxysulfuron** in transplanted rice.

Protocol for Bio-efficacy and Phytotoxicity Assessment

Objective: To evaluate the efficacy of **ethoxysulfuron** in controlling weeds and its phytotoxic effect on transplanted rice.

Materials:

- Transplanted rice field with natural weed infestation.
- Ethoxysulfuron** formulation (e.g., 15% WDG, 60% WG).
- Knapsack sprayer with a flat fan nozzle.
- Quadrat (e.g., 0.25 m² or 1.0 m²).

- Weighing balance.
- Drying oven.
- Data collection sheets.

Procedure:

- Experimental Design:
 - Lay out the experiment in a Randomized Block Design (RBD) with at least three replications.[9][11]
 - Include various treatments of **ethoxysulfuron** at different application rates (e.g., 15, 17.5, 20 g a.i./ha), a hand-weeded control, and an unweeded (weedy) control.[2][3]
 - Ensure a plot size adequate for sampling, for instance, 5 x 4 m.[12]
- Herbicide Application:
 - Calibrate the knapsack sprayer before application to ensure uniform coverage.
 - Apply **ethoxysulfuron** as a post-emergence spray at the recommended timing, typically between 10 to 20 days after transplanting (DAT).[2][9]
 - Ensure the soil is moist at the time of application. For post-emergence applications, it is often recommended to drain the field before spraying and re-irrigate 24 hours later.
- Data Collection:
 - Weed Density and Biomass:
 - At specified intervals (e.g., 30 and 60 DAT), randomly place a quadrat (e.g., 1 m x 1 m) in each plot.[12]
 - Count the number of individual weeds of each species within the quadrat to determine weed density.

- Collect all the weeds from within the quadrat, wash them to remove soil, and sun-dry them initially.
- Place the sun-dried weed samples in a hot air oven at 65-70°C for 72 hours or until a constant weight is achieved.[13][14]
- Record the dry weight of the weeds.
- Weed Control Efficiency (WCE):
 - Calculate the WCE using the following formula[13][15]:
$$\text{WCE (\%)} = \left[\frac{(\text{WDC} - \text{WDT})}{\text{WDC}} \right] \times 100$$
 Where:
 - WDC = Weed dry matter in the unweeded control plot.
 - WDT = Weed dry matter in the treated plot.
- Phytotoxicity Assessment:
 - Visually assess crop injury at regular intervals after herbicide application (e.g., 7, 14, and 28 DAT).
 - Use a rating scale of 0-10 or 0-100, where 0 indicates no injury and 10 (or 100) indicates complete crop death.[1][4][16] A commonly used scale is the IRRI (International Rice Research Institute) scale.[16]
- Yield Data:
 - Harvest the crop from a net plot area at maturity.
 - Thresh, clean, and dry the grains to a moisture content of 14%.
 - Record the grain yield and straw yield.

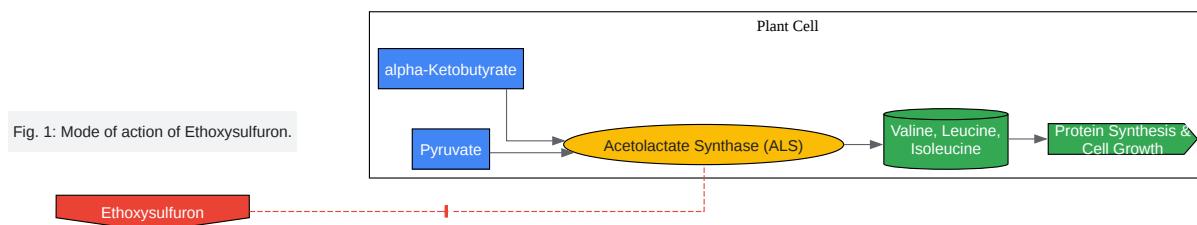
Protocol for Ethoxysulfuron Residue Analysis in Soil and Rice

Objective: To determine the residual levels of **ethoxysulfuron** in soil and rice (grain and straw) samples.

Materials:

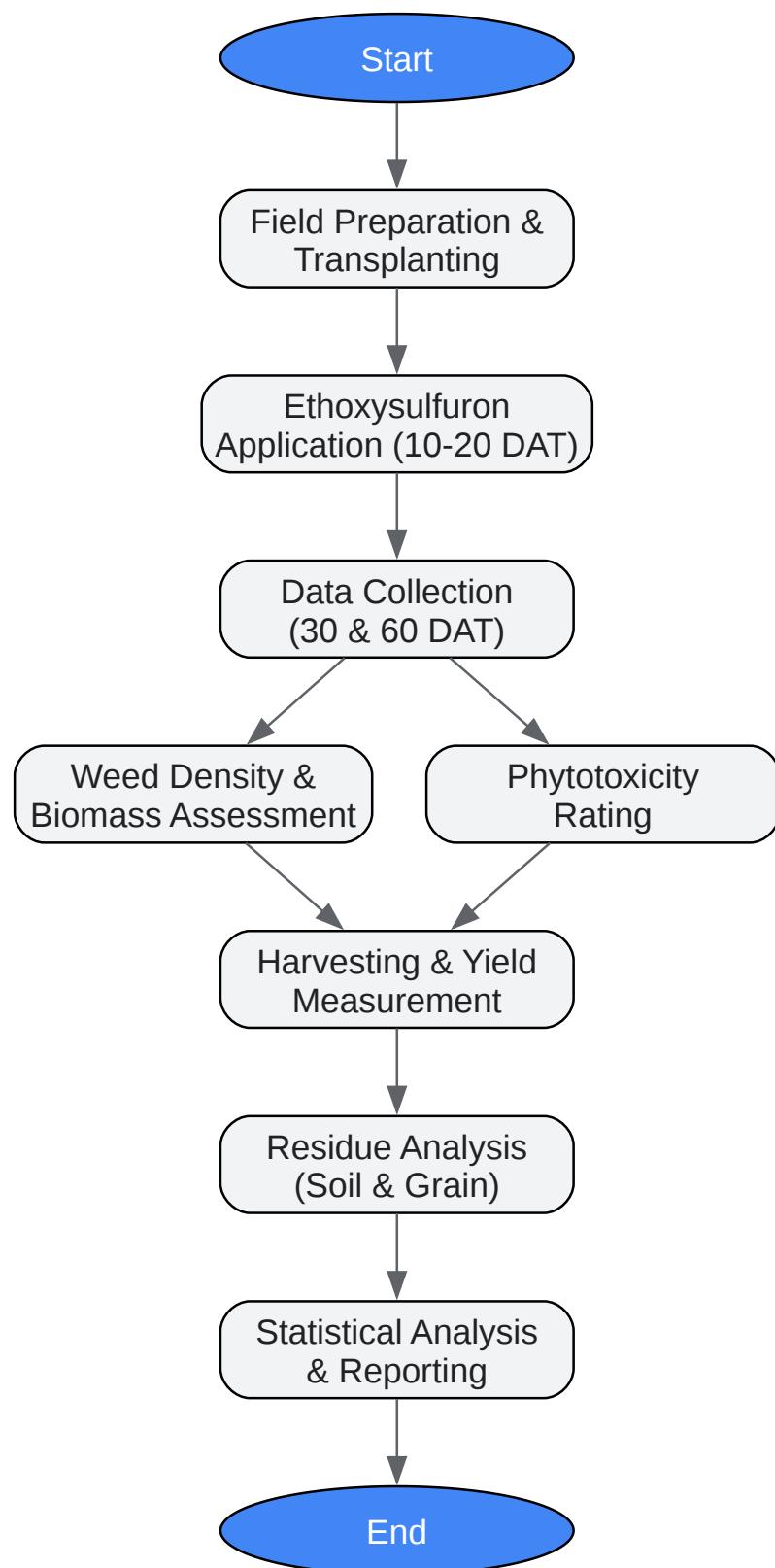
- High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).
[\[10\]](#)[\[17\]](#)[\[18\]](#)
- Analytical standards of **ethoxysulfuron**.
- Acetonitrile, acetone, ethyl acetate, and other required solvents of HPLC grade.
- Solid-phase extraction (SPE) cartridges (e.g., C18).
- Homogenizer, centrifuge, rotary evaporator.
- Soil and rice samples from treated plots.

Procedure:


- Sample Preparation and Extraction:
 - Take representative soil and plant (grain, straw) samples from the experimental plots at harvest.
 - Homogenize the samples.
 - For extraction, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed.[\[10\]](#)
 - Typically, a 5-10 g sample is extracted with acetonitrile.[\[10\]](#) The extract is then partitioned using salts like magnesium sulfate and sodium chloride.
- Clean-up:
 - The supernatant from the extraction is subjected to a clean-up step to remove interfering co-extractives.

- This is often done using solid-phase extraction (SPE) cartridges.[18]
- Analysis:
 - The final cleaned extract is concentrated and reconstituted in a suitable solvent for analysis.
 - Inject the sample into the HPLC-MS/MS system.
 - Quantify the **ethoxysulfuron** residues by comparing the peak areas with those of known standards.[17]

Mandatory Visualizations


Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate the mode of action of **ethoxysulfuron** and a typical experimental workflow for its evaluation.

[Click to download full resolution via product page](#)

Fig. 1: Mode of action of **Ethoxysulfuron**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ijcmas.com [ijcmas.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. aaaj.net.in [aaaj.net.in]
- 4. weedscience.ca [weedscience.ca]
- 5. researchgate.net [researchgate.net]
- 6. isca.co.in [isca.co.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. isws.org.in [isws.org.in]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 13. iosrjournals.org [iosrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. mhlw.go.jp [mhlw.go.jp]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Ethoxysulfuron in Transplanted Rice Weed Control]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b163688#ethoxysulfuron-application-in-transplanted-rice-weed-control>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com